

# Structure and IUPAC name of (2,6-Dibromopyridin-4-yl)methanol

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## Compound of Interest

Compound Name: (2,6-Dibromopyridin-4-yl)methanol

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An In-Depth Technical Guide to **(2,6-Dibromopyridin-4-yl)methanol**: Structure, Synthesis, and Applications in Modern Chemistry

## Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic design of molecular scaffolds is paramount. Pyridine-based structures are of perennial interest due to their presence in numerous bioactive compounds and functional materials. **(2,6-Dibromopyridin-4-yl)methanol** emerges as a particularly valuable building block. Its structure combines a primary alcohol—a versatile handle for subsequent chemical transformations—with two symmetrically placed bromine atoms on the pyridine core. These halogens serve as key anchor points for introducing molecular complexity, primarily through metal-catalyzed cross-coupling reactions.

This guide provides an in-depth technical overview of **(2,6-Dibromopyridin-4-yl)methanol**, intended for researchers, chemists, and drug development professionals. We will delve into its structural characteristics, a robust synthetic protocol, methods for analytical validation, and its vast potential in synthetic applications, grounding all claims in established chemical principles and authoritative data.

## Structural Elucidation and Physicochemical Properties

The formal nomenclature for this compound, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is **(2,6-Dibromopyridin-4-yl)methanol**.<sup>[1]</sup> It is also commonly referred to as (2,6-dibromo-4-pyridinyl)methanol.<sup>[2]</sup> The molecule consists of a central pyridine ring substituted at the 2- and 6-positions with bromine atoms and at the 4-position with a hydroxymethyl group (-CH<sub>2</sub>OH).

The two bromine atoms are strong electron-withdrawing groups, which significantly decreases the electron density of the pyridine ring. This electronic modification lowers the pKa of the pyridine nitrogen, making it less basic than pyridine itself. Furthermore, the C-Br bonds are prime sites for oxidative addition in cross-coupling catalysis, a feature central to the compound's utility. The primary alcohol at the C4 position provides a nucleophilic site for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid.

A summary of its key physicochemical properties is presented below.

Property	Value	Source(s)
CAS Number	223463-02-3	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>5</sub> Br <sub>2</sub> NO	<a href="#">[1]</a>
Molecular Weight	266.92 g/mol	<a href="#">[1]</a>
Appearance	Solid	
Purity	Typically ≥97%	<a href="#">[3]</a>
Storage Conditions	Sealed in a dry environment, 2-8°C	<a href="#">[4]</a>
SMILES	OCc1cc(Br)nc(Br)c1	<a href="#">[1]</a> <a href="#">[4]</a>
InChIKey	YYJODMMTPSDERD- UHFFFAOYSA-N	<a href="#">[1]</a>

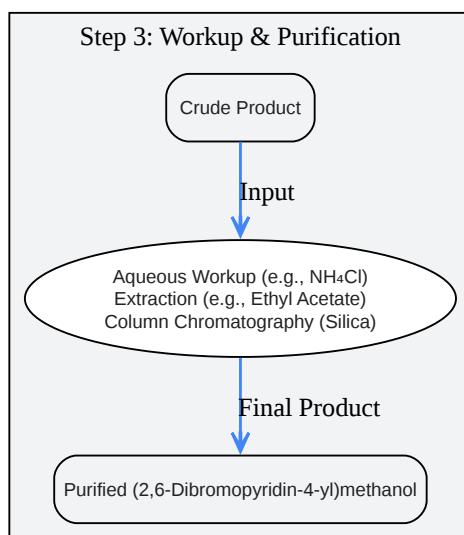
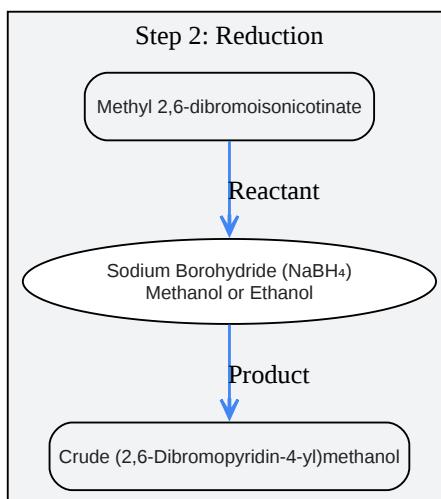
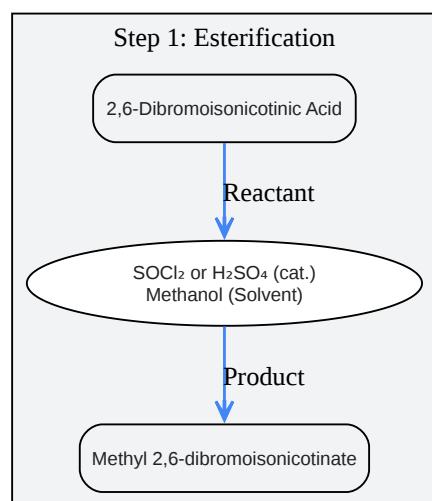
## Synthesis and Purification: A Validated Protocol

While **(2,6-Dibromopyridin-4-yl)methanol** is commercially available, an in-house synthesis may be required for large-scale use or derivatization studies. A robust and reliable method involves the reduction of a 2,6-dibromopyridine-4-carboxylate ester. This approach is adapted

from established procedures for analogous compounds, such as the synthesis of (2,6-dichloropyridin-4-yl)methanol from its corresponding ester.<sup>[5]</sup> The causality for this choice rests on the high chemoselectivity of sodium borohydride ( $\text{NaBH}_4$ ), which readily reduces esters to alcohols without affecting the C-Br bonds or the aromatic pyridine core under mild conditions.

## Synthetic Workflow Diagram

The logical flow from the starting material, 2,6-dibromoisonicotinic acid, to the final purified product is depicted below.



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Caption: Synthetic workflow for **(2,6-Dibromopyridin-4-yl)methanol**.

## Detailed Experimental Protocol

### Step 1: Esterification of 2,6-Dibromoisonicotinic Acid

- To a stirred suspension of 2,6-dibromoisonicotinic acid (1.0 equiv) in anhydrous methanol (approx. 0.2 M), add concentrated sulfuric acid (0.1 equiv) dropwise at 0°C.
- Allow the mixture to warm to room temperature and then heat to reflux for 12-18 hours, monitoring by TLC until the starting material is consumed.
- Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2,6-dibromoisonicotinate, which can often be used in the next step without further purification.

### Step 2: Reduction to **(2,6-Dibromopyridin-4-yl)methanol**

- Dissolve the methyl 2,6-dibromoisonicotinate (1.0 equiv) from the previous step in anhydrous methanol or ethanol (approx. 0.3 M) in a round-bottom flask.
- Cool the solution to 0-5°C using an ice bath.
- Add sodium borohydride ( $\text{NaBH}_4$ , 2.0-3.0 equiv) portion-wise, ensuring the internal temperature does not exceed 10°C. The choice of 2-3 equivalents ensures the reaction goes to completion and accounts for any reaction of  $\text{NaBH}_4$  with the alcohol solvent.
- After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
- Upon completion, cool the mixture to 0°C and slowly add a saturated aqueous solution of ammonium chloride to quench the excess  $\text{NaBH}_4$ .
- Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.

- Extract the resulting aqueous slurry with ethyl acetate or dichloromethane (3x).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

#### Step 3: Purification

- Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
- Combine the product-containing fractions and remove the solvent under reduced pressure to yield **(2,6-Dibromopyridin-4-yl)methanol** as a solid.

## Spectroscopic Characterization: A Self-Validating System

Confirmation of the product's identity and purity is essential. A combination of spectroscopic methods provides a self-validating system where each technique corroborates the others.

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be simple and highly informative.
  - A singlet at approximately  $\delta$  7.5-7.8 ppm corresponding to the two equivalent aromatic protons at the C3 and C5 positions. The downfield shift is due to the deshielding effect of the electronegative bromine atoms and the pyridine nitrogen.
  - A singlet at approximately  $\delta$  4.6-4.8 ppm corresponding to the two protons of the methylene group (-CH<sub>2</sub>-).
  - A broad singlet (or triplet, depending on solvent and concentration) at approximately  $\delta$  5.0-5.5 ppm for the hydroxyl proton (-OH). This signal will disappear upon a D<sub>2</sub>O shake, a key validation step.
- <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance):
  - A signal for the C4 carbon (bearing the -CH<sub>2</sub>OH group) around  $\delta$  155-160 ppm.

- A signal for the C2 and C6 carbons (bearing the Br atoms) around  $\delta$  140-145 ppm.
- A signal for the C3 and C5 carbons around  $\delta$  120-125 ppm.
- A signal for the methylene carbon (-CH<sub>2</sub>OH) around  $\delta$  60-65 ppm.
- FT-IR (Fourier-Transform Infrared Spectroscopy):
  - A broad absorption band in the region of 3200-3400 cm<sup>-1</sup> is characteristic of the O-H stretching vibration of the alcohol group.
  - C-H stretching vibrations for the aromatic and methylene groups will appear around 2850-3100 cm<sup>-1</sup>.
  - Characteristic C=N and C=C stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm<sup>-1</sup> region.
  - A strong C-O stretching band will be present around 1000-1050 cm<sup>-1</sup>.
- Mass Spectrometry (MS):
  - The mass spectrum (e.g., via ESI+) should show a molecular ion peak [M+H]<sup>+</sup> at m/z 267.8. A hallmark feature will be the characteristic isotopic pattern for two bromine atoms (a 1:2:1 ratio for M, M+2, and M+4 peaks), providing definitive confirmation of the dibromo-substitution.

## Reactivity and Synthetic Utility

The true value of **(2,6-Dibromopyridin-4-yl)methanol** lies in its predictable and versatile reactivity, allowing for stepwise and selective functionalization.

- Cross-Coupling Reactions: The C-Br bonds are ideal handles for Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and other metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, alkynyl, and amino groups at the 2- and 6-positions, providing a direct route to complex, sterically hindered pyridine derivatives. The symmetry of the molecule allows for either double substitution to create C<sub>2</sub>-symmetric molecules or, with careful control of stoichiometry, selective mono-substitution.

- Alcohol Group Transformations: The primary alcohol can be readily:
  - Oxidized to 2,6-dibromopyridine-4-carbaldehyde using mild reagents like manganese dioxide ( $\text{MnO}_2$ ) or Dess-Martin periodinane. Further oxidation to 2,6-dibromoisonicotinic acid can be achieved with stronger oxidants like potassium permanganate ( $\text{KMnO}_4$ ).
  - Converted to an ether via the Williamson ether synthesis.
  - Esterified with carboxylic acids or acid chlorides under standard conditions.
  - Substituted with other nucleophiles after conversion to a better leaving group (e.g., a tosylate or a halide).

This orthogonal reactivity—the ability to perform reactions at the C-Br bonds or the alcohol group independently—makes this compound a powerful tool for building complex molecular architectures.

## Applications in Research and Drug Development

While specific applications of **(2,6-Dibromopyridin-4-yl)methanol** itself are often proprietary or part of larger synthetic schemes, the utility of the 2,6-disubstituted pyridine-4-methanol scaffold is well-established. Analogous brominated pyridines serve as key intermediates in the synthesis of a wide range of products.<sup>[6]</sup>

- Pharmaceuticals: The 2,6-disubstituted pyridine core is a common scaffold in medicinal chemistry. Derivatives have been investigated as kinase inhibitors, antimicrobial agents, and modulators of other biological targets.<sup>[7]</sup> The ability to install two different substituents via sequential cross-coupling reactions allows for fine-tuning of steric and electronic properties to optimize ligand-protein interactions.
- Fine Chemicals and Materials Science: Beyond pharmaceuticals, this building block can be used to synthesize ligands for catalysis, organic light-emitting diodes (OLEDs), and other functional materials where a rigid, well-defined heterocyclic core is advantageous.<sup>[6]</sup>

## Conclusion

**(2,6-Dibromopyridin-4-yl)methanol** is more than just a chemical intermediate; it is a strategically designed platform for molecular innovation. Its combination of a functionalizable primary alcohol and two reactive bromine handles on a stable pyridine core provides chemists with a reliable and versatile tool. The straightforward synthesis and predictable reactivity profile, underpinned by well-understood chemical principles, make it an indispensable asset for professionals in drug discovery, agrochemicals, and materials science who seek to construct complex and functionally diverse molecules.

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